2-(Chloromethyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole
Overview
Description
2-(Chloromethyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
The synthesis of 2-(Chloromethyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole typically involves the reaction of 4-ethylbenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring.
Synthetic Route:
Starting Materials: 4-ethylbenzohydrazide and chloroacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent like phosphorus oxychloride.
Reaction Mechanism: Formation of hydrazone intermediate followed by cyclization to form the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-(Chloromethyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols to form corresponding substituted derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols under basic or neutral conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted derivatives depending on the nucleophile used.
- Oxidized products such as oxides.
- Reduced derivatives of the oxadiazole ring.
Scientific Research Applications
2-(Chloromethyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of new materials with specific properties such as conductivity, fluorescence, and stability.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA, leading to its therapeutic effects. The exact pathways and molecular targets involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
2-(Chloromethyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives such as:
2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole: Similar structure but lacks the ethyl group on the phenyl ring.
2-(Bromomethyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.
2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole: Similar structure but with a methyl group instead of an ethyl group on the phenyl ring.
Properties
IUPAC Name |
2-(chloromethyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-2-8-3-5-9(6-4-8)11-14-13-10(7-12)15-11/h3-6H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUCZEFJZQABRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(O2)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401223160 | |
Record name | 2-(Chloromethyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401223160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350672-18-3 | |
Record name | 2-(Chloromethyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=350672-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Chloromethyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401223160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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